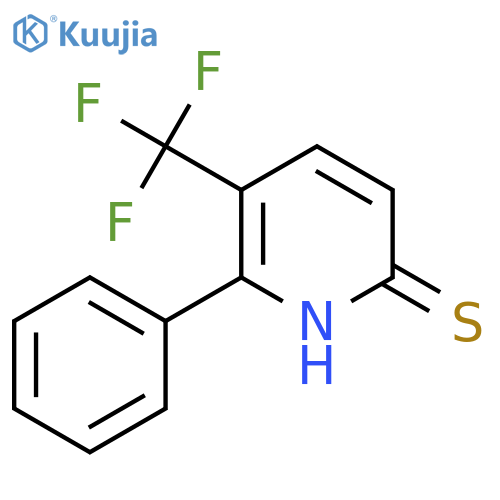Cas no 1806544-77-3 (6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine)

6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H8F3NS/c13-12(14,15)9-6-7-10(17)16-11(9)8-4-2-1-3-5-8/h1-7H,(H,16,17)
- InChIKey: UQNMIERCKKKBCM-UHFFFAOYSA-N
- SMILES: S=C1C=CC(C(F)(F)F)=C(C2C=CC=CC=2)N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 376
- XLogP3: 2.9
- トポロジー分子極性表面積: 44.1
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004202-500mg |
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine |
1806544-77-3 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029004202-250mg |
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine |
1806544-77-3 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029004202-1g |
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine |
1806544-77-3 | 95% | 1g |
$2,808.15 | 2022-03-31 |
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine (CAS No. 1806544-77-3)
6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806544-77-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, and incorporates functional groups that enhance its reactivity and potential biological activity. The presence of a thiol (-SH) group, a phenyl ring, and a trifluoromethyl (-CF₃) substituent makes it a versatile intermediate in the synthesis of various pharmacologically relevant molecules.
The structural features of 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine contribute to its unique chemical properties. The thiol group is highly reactive, enabling it to participate in various organic transformations such as nucleophilic substitution, disulfide bond formation, and coordination with metal ions. This reactivity is particularly valuable in drug design, where thiol-containing compounds are often employed as probes or inhibitors targeting specific biological pathways. The phenyl ring provides additional electronic and steric effects, influencing the compound's solubility, metabolic stability, and interaction with biological targets. Moreover, the trifluoromethyl group introduces electron-withdrawing effects, which can modulate the compound's pharmacokinetic properties, including lipophilicity and metabolic clearance.
In recent years, 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine has been explored in several cutting-edge research areas. One notable application lies in the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has driven the search for new therapeutic strategies, and thiol-based compounds have shown promise in disrupting bacterial cell wall synthesis and membrane integrity. Studies have demonstrated that derivatives of this compound can exhibit potent activity against Gram-positive bacteria by interfering with essential enzymatic pathways. The trifluoromethyl group further enhances the antimicrobial efficacy by improving binding affinity to bacterial targets.
Another promising area of research involves the use of 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways, making them key targets for therapeutic intervention in cancers, inflammatory diseases, and neurological disorders. The thiol group can be strategically incorporated into kinase inhibitors to form covalent bonds with critical cysteine residues on the enzyme's active site, leading to irreversible inhibition. Preliminary studies have shown that compounds derived from this scaffold can effectively inhibit specific kinases while maintaining high selectivity against closely related enzymes. This selectivity is critical for minimizing side effects and improving patient outcomes.
The pharmaceutical industry has also leveraged 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine as a building block for designing small-molecule probes for biochemical assays. These probes are essential tools for understanding complex biological systems at the molecular level. By labeling key proteins or metabolites with this compound or its derivatives, researchers can track their localization and interactions within cells. Such information is invaluable for elucidating disease mechanisms and identifying potential drug targets. Additionally, the compound's fluorescence properties can be exploited in Förster resonance energy transfer (FRET)-based assays, providing real-time monitoring of biochemical reactions.
From a synthetic chemistry perspective, 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine serves as a versatile precursor for constructing more complex molecules. Its reactivity allows for facile functionalization at multiple sites, enabling chemists to tailor the structure and properties of derived compounds for specific applications. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups onto the pyridine ring. Similarly, nucleophilic aromatic substitutions can be used to replace the thiol group with other sulfur-containing moieties or even nitrogen-based functionalities. These synthetic strategies have opened up new avenues for drug discovery and material science applications.
The growing interest in 6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine underscores its potential as a cornerstone compound in modern medicinal chemistry. As research continues to uncover new biological functions and synthetic possibilities, this molecule is likely to remain at the forefront of innovation in pharmaceutical development. Its unique combination of structural features and reactivity makes it an indispensable tool for chemists and biologists alike, driving advancements across multiple disciplines.
1806544-77-3 (6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine) Related Products
- 40829-32-1(h-tyr-ile-oh)
- 17651-38-6(5-phenylpent-4-ene-1-thiol)
- 732287-96-6((1-methoxypropan-2-yl)thiourea)
- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)
- 2169907-32-6(1-ethyl-4-oxo-quinoline-3-sulfonyl chloride)
- 1805184-21-7(3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)
- 2287261-87-2(2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 2172521-54-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid)
- 893942-07-9(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1-benzofuran-2-carboxamide)




